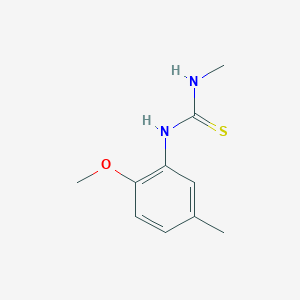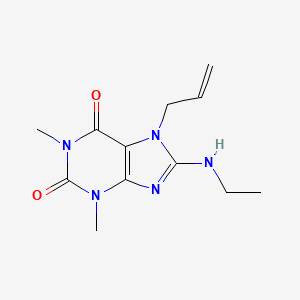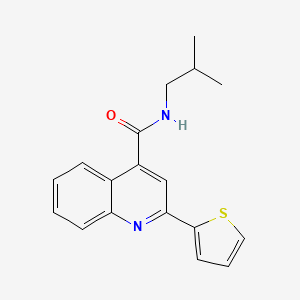
2-(methylthio)-1-(2-nitrobenzyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(methylthio)-1-(2-nitrobenzyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential use as a therapeutic agent due to its unique properties.
作用机制
The mechanism of action of 2-(methylthio)-1-(2-nitrobenzyl)-1H-benzimidazole involves the inhibition of the tubulin polymerization process, which is essential for the formation of microtubules. Microtubules are an integral component of the cytoskeleton, which is responsible for maintaining the structural integrity of cells. By inhibiting the tubulin polymerization process, this compound disrupts the cytoskeleton and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(methylthio)-1-(2-nitrobenzyl)-1H-benzimidazole exhibits a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which is a process that prevents the replication of cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is essential for the growth and spread of cancer cells.
实验室实验的优点和局限性
One of the major advantages of using 2-(methylthio)-1-(2-nitrobenzyl)-1H-benzimidazole in lab experiments is its potent anti-cancer activity. This compound exhibits a high degree of selectivity towards cancer cells and is relatively non-toxic to normal cells. However, one of the major limitations of using this compound in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 2-(methylthio)-1-(2-nitrobenzyl)-1H-benzimidazole. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the final product. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of this compound, which can provide valuable insights into its potential use as a therapeutic agent. Additionally, the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound is also an area of interest for future research.
Conclusion:
In conclusion, 2-(methylthio)-1-(2-nitrobenzyl)-1H-benzimidazole is a chemical compound that exhibits potent anti-cancer activity and has gained significant attention in the field of scientific research. Its unique properties make it a promising candidate for the development of novel therapeutic agents. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(methylthio)-1-(2-nitrobenzyl)-1H-benzimidazole have been discussed in this paper.
合成方法
The synthesis method of 2-(methylthio)-1-(2-nitrobenzyl)-1H-benzimidazole involves the reaction of 2-nitrobenzyl chloride and 2-mercaptobenzimidazole in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate compound, which is then converted into the final product by the addition of a reducing agent such as sodium borohydride.
科学研究应用
2-(methylthio)-1-(2-nitrobenzyl)-1H-benzimidazole has been extensively studied for its potential use in various scientific research applications. One of the major areas of interest is its use as an anti-cancer agent. Studies have shown that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of cancer cells.
属性
IUPAC Name |
2-methylsulfanyl-1-[(2-nitrophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-21-15-16-12-7-3-5-9-14(12)17(15)10-11-6-2-4-8-13(11)18(19)20/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLINBAJBVIMDSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-1-(2-nitrobenzyl)-1H-benzimidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-1-[(2-methylphenoxy)acetyl]piperidine](/img/structure/B5806336.png)




![1-(2-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5806381.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5806386.png)
![N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide](/img/structure/B5806387.png)
![N-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5806395.png)

![3-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5806412.png)
![2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5806414.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide](/img/structure/B5806417.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5806420.png)